3-Methyl-1,5-hexadiene
Overview
Description
3-Methyl-1,5-hexadiene is an organic compound with the molecular formula C₇H₁₂. It is a colorless liquid that is highly unstable and prone to polymerization and natural oxidation . This compound is characterized by its pungent odor and is flammable. It is insoluble in water but soluble in some organic solvents .
Synthetic Routes and Reaction Conditions:
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Laboratory-Scale Preparation: One common method involves the reductive coupling of allyl chloride using magnesium. The reaction proceeds as follows: [ 2 \text{ClCH}_2\text{CH=CH}_2 + \text{Mg} \rightarrow (\text{CH}_2)_2(\text{CH=CH}_2)_2 + \text{MgCl}_2 ] This method is efficient for small-scale synthesis .
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Industrial Production Methods: Industrially, this compound can be produced by the ethenolysis of 1,5-cyclooctadiene. The reaction is catalyzed by rhenium heptoxide on alumina: [ (\text{CH}_2\text{CH=CHCH}_2)_2 + 2 \text{CH}_2=\text{CH}_2 \rightarrow 2 (\text{CH}_2)_2\text{CH=CH}_2 ] This method is more suitable for large-scale production .
Chemical Reactions Analysis
3-Methyl-1,5-hexadiene undergoes various types of chemical reactions, including:
Addition Reactions: It can participate in 1,2 and 1,4 additions with halogens such as bromine and hydrogen bromide.
Polymerization: Due to its highly unstable nature, this compound is prone to polymerization, especially under conditions that favor radical formation.
Scientific Research Applications
3-Methyl-1,5-hexadiene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Methyl-1,5-hexadiene in chemical reactions often involves the formation of reactive intermediates such as carbocations and radicals. For example, in electrophilic addition reactions, the compound forms a resonance-stabilized carbocation intermediate, which can then undergo nucleophilic attack to form the final product . In oxidation reactions, the compound reacts with oxidizing agents to form epoxides through a concerted mechanism involving the transfer of oxygen atoms .
Comparison with Similar Compounds
3-Methyl-1,5-hexadiene can be compared with other similar compounds such as:
1,5-Hexadiene: This compound has a similar structure but lacks the methyl group at the third position.
2,4-Hexadiene: Another similar compound, which differs in the position of the double bonds.
The presence of the methyl group in this compound makes it more prone to polymerization and oxidation, highlighting its unique reactivity compared to its analogs .
Properties
IUPAC Name |
3-methylhexa-1,5-diene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12/c1-4-6-7(3)5-2/h4-5,7H,1-2,6H2,3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXENLILXUMZMFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC=C)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
96.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1541-33-9 | |
Record name | 1,5-Hexadiene, 3-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001541339 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1, 3-methyl- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93809 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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